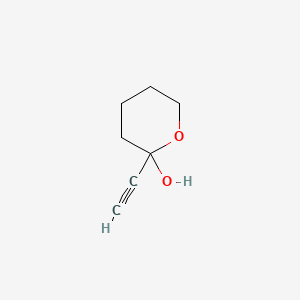
Mitiglinide hemicalcium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitiglinide calcium is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide calcium works by stimulating insulin secretion from pancreatic beta cells, thereby helping to control blood glucose levels, especially postprandial hyperglycemia .
准备方法
Synthetic Routes and Reaction Conditions: Mitiglinide calcium can be synthesized using a quasi-emulsion solvent diffusion method. This involves dissolving ethyl cellulose in an organic solvent system consisting of ethanol and dichloromethane. Mitiglinide calcium is then added and dissolved completely in this organic phase, followed by the addition of triethyl citrate to provide plasticity . Another method involves the use of hydroxypropyl methylcellulose and sodium alginate as matrix-forming polymers, with sodium bicarbonate as the gas-forming agent .
Industrial Production Methods: In industrial settings, mitiglinide calcium is often produced using a direct compression technique. This method involves blending the necessary amounts of mitiglinide calcium, cross-linking polymers, dry binders, and gas-forming agents. The mixture is then compressed into tablets, which are evaluated for various parameters such as hardness, friability, drug content, and stability .
化学反应分析
Types of Reactions: Mitiglinide calcium primarily undergoes substitution reactions. It is known to interact with ATP-sensitive potassium channels in pancreatic beta cells, leading to the closure of these channels and subsequent depolarization of the cell membrane .
Common Reagents and Conditions: Common reagents used in the synthesis of mitiglinide calcium include ethyl cellulose, dichloromethane, ethanol, and triethyl citrate. The reactions are typically carried out under sonication to ensure complete dissolution and proper mixing of the components .
Major Products Formed: The major product formed from these reactions is mitiglinide calcium itself, which is then formulated into various dosage forms such as tablets and microsponges for controlled release .
科学研究应用
Mitiglinide calcium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage type 2 diabetes by improving glycemic control and reducing postprandial blood glucose levels . In pharmaceutical research, mitiglinide calcium is studied for its potential to improve patient compliance through the development of controlled-release formulations . Additionally, it is used in the design of gastroretentive floating microsponges, which remain buoyant in the stomach and release the drug gradually to avoid fluctuations in plasma concentration .
作用机制
Mitiglinide calcium exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels. The high intracellular calcium levels subsequently trigger the exocytosis of insulin granules, leading to increased insulin secretion .
相似化合物的比较
Similar Compounds: Mitiglinide calcium is part of the meglitinide family, which includes other compounds such as repaglinide and nateglinide . These compounds also stimulate insulin secretion by inhibiting ATP-sensitive potassium channels in pancreatic beta cells.
Uniqueness: What sets mitiglinide calcium apart from other meglitinides is its higher affinity for pancreatic beta cells and its ability to selectively stimulate these cells with fewer unwanted effects . This makes it a promising option for managing postprandial hyperglycemia and improving overall glycemic control in patients with type 2 diabetes .
属性
分子式 |
C38H50CaN2O7 |
|---|---|
分子量 |
686.9 g/mol |
IUPAC 名称 |
calcium;4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2/t2*15-,16+,17?;; |
InChI 键 |
UAZPLMFRYABXQD-QIEBUCFLSA-L |
手性 SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
规范 SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


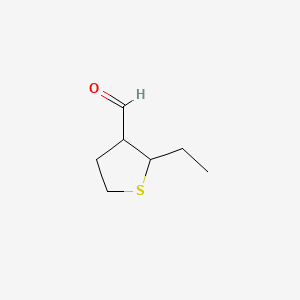
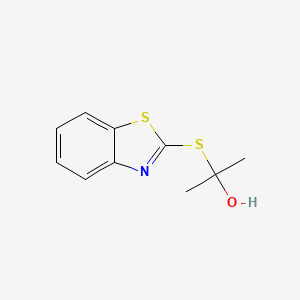
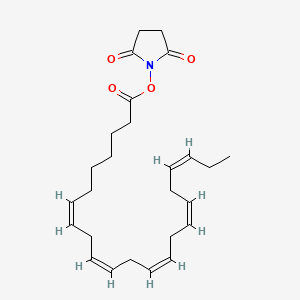
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
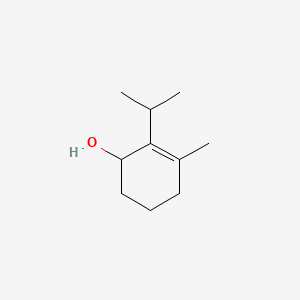
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
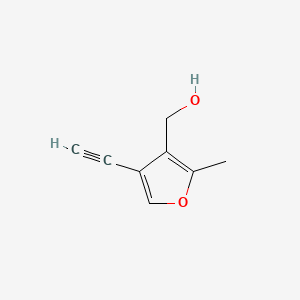
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
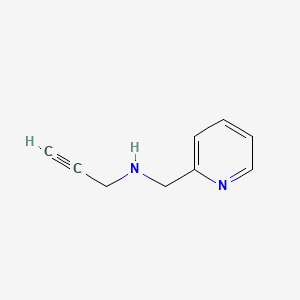
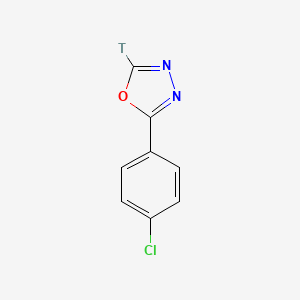
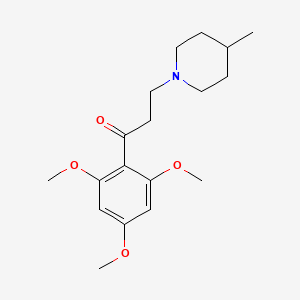
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
